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Compound of Interest

Compound Name: 2-[2-(2-Thienyl)ethyl]piperidine

CAS No.: 938458-99-2

Cat. No.: B1521127

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Identification
The compound 2-[2-(2-Thienyl)ethyl]piperidine is a piperidine derivative featuring a

thienylethyl substituent. While this systematic name accurately describes its structure, in the

scientific and medical literature, it is almost exclusively known by its common name,

Tenocyclidine, or the abbreviation TCP.

Tenocyclidine is a synthetic compound and a potent structural analog of Phencyclidine (PCP).

[1][2] It belongs to the arylcyclohexylamine class of chemicals, a group known for its

dissociative anesthetic and hallucinogenic properties.[1] The key structural difference from PCP

is the substitution of PCP's benzene (phenyl) ring with a thiophene ring.[1][3] This modification

significantly influences its pharmacological profile, rendering it more potent than its parent

compound.[2][4]

Discovered in the late 1950s by a team at Parke-Davis, TCP was initially investigated as an

intravenous anesthetic.[1][2] However, due to severe psychiatric side effects, including
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emergence delirium, its development for clinical use in humans was abandoned.[1] Today, its

primary utility is as a valuable research tool, particularly in the study of the NMDA receptor

complex.[1][4]

Due to its high potential for abuse and lack of accepted medical use, Tenocyclidine is a

controlled substance. In the United States, it is classified as a Schedule I drug under the

Controlled Substances Act.[1][3] It is also listed under Schedule I of the 1971 Convention on

Psychotropic Substances.[5]

Chemical and Physical Properties
Property Value

IUPAC Name 1-[1-(2-Thienyl)cyclohexyl]piperidine[4]

Common Name Tenocyclidine (TCP)[1]

Molecular Formula C₁₅H₂₃NS[4]

Molar Mass 249.42 g·mol⁻¹[4]

CAS Number 21500-98-1[4]

Class Arylcyclohexylamine[1]

Synthesis and Chemical Structure
The synthesis of Tenocyclidine, like other arylcyclohexylamines, typically involves a multi-step

process. While specific, detailed industrial synthesis protocols are not publicly available due to

its controlled status, the general synthetic route can be inferred from the synthesis of its

analogs, such as PCP, and from patents filed by Parke-Davis. The original synthesis of PCP

involved a Grignard reaction, and a similar pathway is applicable to TCP.

A plausible synthetic pathway involves the reaction of 2-thienylmagnesium bromide (a Grignard

reagent) with 1-piperidinocyclohexanecarbonitrile (PCC). This reaction forms the core 1-(1-(2-

thienyl)cyclohexyl)piperidine structure.

Further research into fluorinated derivatives of TCP for use as PET radiotracers has led to the

development of more complex, multi-step synthetic methods. These methods often involve

modifying the piperidine or cyclohexyl rings to introduce a fluorine atom.[6]
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Pharmacology and Dual Mechanism of Action
Tenocyclidine's profound effects on the central nervous system are primarily mediated through

a dual mechanism of action, targeting two critical neurotransmitter systems: glutamate and

dopamine.[2]

Non-Competitive NMDA Receptor Antagonism
The principal mechanism of action for TCP is as a potent, non-competitive antagonist of the N-

methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is an ionotropic receptor for

the excitatory neurotransmitter glutamate.[7] When activated, it opens a calcium ion channel,

leading to neuronal depolarization.

TCP exerts its effect by binding to a specific site, often called the "PCP site," located within the

ion channel of the NMDA receptor complex.[4][7] By physically blocking this channel, TCP

prevents the influx of ions, even when glutamate and its co-agonist glycine are bound to the

receptor.[7] This blockade of glutamatergic neurotransmission is the primary driver of its

dissociative, anesthetic, and hallucinogenic effects.[1] Studies have shown that TCP is a more

potent antagonist of NMDA-activated excitatory postsynaptic potentials in the brain than PCP

itself.[3]

Dopamine Reuptake Inhibition
In addition to its primary action on NMDA receptors, TCP also functions as a dopamine

reuptake inhibitor (DRI).[2] It blocks the dopamine transporter (DAT), which is responsible for

clearing dopamine from the synaptic cleft. This inhibition leads to increased extracellular levels

of dopamine, enhancing dopaminergic neurotransmission.[3][7] This secondary mechanism is

believed to contribute significantly to the psychostimulant, euphoric, and reinforcing (addictive)

properties of the drug.[1][2] The increased stimulant effects of TCP compared to PCP suggest it

has a relatively greater activity as a DRI.[2]

Receptor Binding Profile
The subtle structural change from a phenyl to a thiophene ring significantly alters the receptor

binding profile of TCP compared to PCP.
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NMDA Receptor: TCP exhibits a higher affinity for the PCP binding site on the NMDA

receptor than PCP.[2][4] One study reported a dissociation constant (Kd) of 9 nM, indicating

very potent binding.[3]

Sigma Receptors: Conversely, TCP has a lower affinity for sigma receptors compared to

PCP.[2][4]

This distinct profile—higher potency at the NMDA receptor and potentially greater DRI activity

—underpins its unique pharmacological effects.

Dual mechanism of Tenocyclidine (TCP) action.

Pharmacokinetics: The Body's Handling of TCP
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption,

distribution, metabolism, and excretion (ADME).[8] Studies in rats using radiolabeled TCP

([³H]TCP) have provided valuable insights into its pharmacokinetic profile.

A key study revealed a strikingly similar pharmacokinetic profile between TCP and PCP,

suggesting that the higher pharmacological potency of TCP is likely due to receptor-mediated

differences rather than how the body processes the drug.[9]

Pharmacokinetic
Parameter

Value (in Sprague-Dawley
rats)

Reference

Elimination Half-Life (t½) 2.1 hours [9]

Unbound in Serum 42% (± 6%) [9]

Blood to Plasma Ratio 0.98 (± 0.03) [9]

Total Body Clearance 132 (± 45) ml/min/kg [9]

Renal Clearance 1.1 (± 0.4) ml/min/kg [9]

Volume of Distribution (Vss) 15.6 (± 6.2) L/kg [9]

The relatively short elimination half-life of the parent drug contrasts with a much longer half-life

for its metabolites, indicating slower elimination of the breakdown products.[9] The large

volume of distribution suggests extensive distribution into tissues throughout the body.[9]
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Biological Effects and Toxicology
The biological effects of Tenocyclidine are characteristic of a potent dissociative drug, closely

mirroring but exceeding the intensity of PCP.[2][4]

Psychological and Physiological Effects
Dissociation: Users experience a profound sense of detachment from their surroundings and

their own body.[1]

Sensory Distortion: Perceptions of sight, sound, and time can be severely altered.[1]

Psychotomimetic Effects: In moderate to high doses, TCP can induce psychotic symptoms

similar to schizophrenia, including paranoia, agitation, and hallucinations.[1]

Stimulation: Due to its DRI activity, it produces stimulant effects and feelings of euphoria.[2]

Physiological Changes: Effects can include elevated blood pressure, heart rate, and body

temperature. High doses can lead to seizures, severe muscle contractions, and respiratory

arrest.[1]

Toxicology and Adverse Effects
The toxicological profile of TCP was a major factor in the cessation of its clinical development.

Psychiatric Events: The most significant adverse effect noted in early studies was

emergence delirium, a state of confusion and agitation upon recovery from anesthesia.[1]

Genotoxicity: In vitro and in vivo studies have provided evidence that TCP can induce

chromosomal aberrations and micronuclei formation in human lymphocytes.[10]

Neurotoxicity: Like other NMDA receptor antagonists, there is a theoretical risk of a type of

brain damage known as Olney's lesions, although this has primarily been observed in animal

studies.[7]

Seizures: The drug is known to induce epileptic seizures, likely due to its powerful inhibition

of glutamate-mediated excitatory neurotransmission.[10]
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Application as a Premier Research Tool
Despite its unsuitability for therapeutic use, Tenocyclidine's unique binding properties have

made it an indispensable tool in neuroscience research. Its high affinity and specificity for the

PCP site on the NMDA receptor complex make radiolabeled TCP an ideal probe for studying

this receptor system.[2][4]

[³H]TCP and [¹²⁵I]TCP are widely used in:

Radioligand Binding Assays: To quantify the number of NMDA receptors in tissue

homogenates and to determine the affinity of other compounds for the PCP binding site.[11]

[12]

Autoradiography: To map the anatomical distribution of NMDA receptors in brain tissue slices

with high resolution.[13][14] This technique allows researchers to visualize receptor density

in different brain regions and understand how it changes in various physiological and

pathological states.[11][13]

The use of [³H]TCP in such assays provides a dynamic molecular marker of NMDA ion channel

activation, offering a powerful tool for the functional analysis of the receptor complex.[11]

Detailed Experimental Protocol: NMDA Receptor
Radioligand Binding Assay
This protocol provides a representative workflow for a competitive radioligand binding assay to

determine the affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor

using [³H]TCP.

Objective
To measure the ability of a non-radiolabeled test compound to displace [³H]TCP from its

binding site on NMDA receptors in rat brain membrane preparations.

Materials
Receptor Source: Crude membrane preparation from rat forebrain.
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Radioligand: [³H]Tenocyclidine ([³H]TCP).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding (NSB) Agent: Unlabeled PCP (10 µM) or TCP (10 µM).

Test Compounds: Serial dilutions of the compound of interest.

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C,

presoaked in 0.5% polyethyleneimine), scintillation vials, scintillation cocktail, liquid

scintillation counter, multi-channel pipette.

Step-by-Step Methodology
Membrane Preparation: a. Homogenize rat forebrain tissue in ice-cold assay buffer. b.

Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the

resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet

by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend

the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA

assay). Store at -80°C until use.[15]

Assay Setup (in 96-well plate): a. Total Binding Wells: Add assay buffer. b. Non-specific

Binding (NSB) Wells: Add the NSB agent (e.g., 10 µM unlabeled PCP). c. Test Compound

Wells: Add the desired concentrations of the test compound (typically in triplicate).

Reaction Initiation: a. Add a fixed concentration of [³H]TCP to all wells. The concentration

should be close to its Kd value to ensure adequate binding without being excessive. b. Add

the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120

µg) to all wells to start the reaction.[15] The final assay volume is typically 250-500 µL.[15]

Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient

duration to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[15]

Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration

through the glass fiber filters. This separates the bound radioligand (trapped on the filter with

the membranes) from the unbound radioligand (which passes through). b. Quickly wash
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each filter with several volumes of ice-cold assay buffer to remove any remaining unbound

radioligand.

Quantification: a. Transfer the filters to scintillation vials. b. Add scintillation cocktail to each

vial to elute the radioactivity from the filters. c. Measure the radioactivity (in counts per

minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) -

Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm

of the test compound concentration. c. Use non-linear regression analysis (e.g., sigmoidal

dose-response curve) to determine the IC₅₀ value (the concentration of test compound that

inhibits 50% of the specific binding of [³H]TCP). d. Convert the IC₅₀ to a binding affinity

constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the

concentration of [³H]TCP used and Kd is its dissociation constant.[16]

Workflow for a [³H]TCP Radioligand Binding Assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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